BenchChemオンラインストアへようこそ!

4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

pKa boron hybridization physicochemical profiling

4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid (CAS 1359856-55-5; molecular formula C10H10BClO4; molecular weight 240.45) is a synthetic benzoxaborole derivative bearing a chlorine atom at the 4-position of the fused benzene ring and a propanoic acid side chain at the 7-position. The benzoxaborole pharmacophore—a cyclic hemiboronic acid in which boron is embedded within a five-membered oxaborole ring—has yielded two FDA-approved drugs: tavaborole (AN2690, antifungal) and crisaborole (AN2728, topical PDE4 inhibitor for atopic dermatitis).

Molecular Formula C10H10BClO4
Molecular Weight 240.45 g/mol
Cat. No. B13150207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
Molecular FormulaC10H10BClO4
Molecular Weight240.45 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2CO1)Cl)CCC(=O)O)O
InChIInChI=1S/C10H10BClO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14)
InChIKeyHDGNJLAYXBVHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic Acid: A Chlorine-Modified Benzoxaborole Scaffold for Targeted PDE4 and Antiparasitic Research


4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid (CAS 1359856-55-5; molecular formula C10H10BClO4; molecular weight 240.45) is a synthetic benzoxaborole derivative bearing a chlorine atom at the 4-position of the fused benzene ring and a propanoic acid side chain at the 7-position . The benzoxaborole pharmacophore—a cyclic hemiboronic acid in which boron is embedded within a five-membered oxaborole ring—has yielded two FDA-approved drugs: tavaborole (AN2690, antifungal) and crisaborole (AN2728, topical PDE4 inhibitor for atopic dermatitis) . This specific 4-chloro-7-propanoic acid substitution pattern distinguishes it from both clinical benzoxaboroles and the unsubstituted 7-propanoic acid analogue AN3661 (an antimalarial lead targeting PfCPSF3) . The compound is primarily utilized as a research intermediate and comparator molecule in medicinal chemistry programs exploring halogen-dependent modulation of benzoxaborole target engagement and physicochemical properties.

Why 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic Acid Cannot Be Replaced by Unsubstituted or Positionally Isomeric Benzoxaborole Analogs


Benzoxaborole biological activity is exquisitely sensitive to both the position and electronic character of aromatic substituents, precluding casual interchange among in-class compounds. The chlorine atom at position 4 modulates the pKa of the oxaborole hydroxyl group (predicted pKa ~6.45 for the 4-chloro core vs. ~7.3 for unsubstituted benzoxaborole) , directly affecting the equilibrium between trigonal (neutral) and tetrahedral (anionic) boron hybridization states that govern target enzyme binding . Simultaneously, the 7-propanoic acid chain introduces a carboxylic acid handle that is structurally distinct from the 5-phenoxy linker of crisaborole or the 5-fluoro substituent of tavaborole, dictating different hydrogen-bonding networks within PDE4, leucyl-tRNA synthetase (LeuRS), or CPSF3 active sites . Positional isomerism within the chloro-propanoic acid series further compounds this differentiation: 4-chloro, 5-chloro, and 6-chloro regioisomers present the chlorine atom at distinct vectors relative to both the oxaborole warhead and the propanoic acid side chain, yielding non-interchangeable steric and electronic profiles in structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic Acid vs. Structural Comparators


pKa Modulation by 4-Chloro Substitution: Enhanced Lewis Acidity Relative to Unsubstituted Benzoxaborole Core

The 4-chloro substituent lowers the predicted pKa of the benzoxaborole hydroxyl group to 6.45 ± 0.20, compared to approximately 7.30 for the unsubstituted 2,1-benzoxaborole-1-ol core . This ~0.85 log unit increase in acidity shifts the boron speciation equilibrium toward the tetrahedral anionic form at physiological pH (7.4), which is the species responsible for chelating catalytic metal ions or engaging diol-containing biomolecular targets. The pKa difference is mechanistically significant: benzoxaboroles typically require the tetrahedral form for potent enzyme inhibition, and even modest electronic perturbations at the 4-position can alter the fraction of active inhibitor available in solution by several-fold .

pKa boron hybridization physicochemical profiling target engagement

Antitrypanosomal Potency Enhancement: 4-Chloro Substitution Confers ~3-Fold Gain Over Unsubstituted Benzoxaborole in T. brucei Growth Inhibition

In a focused benzoxaborole SAR study targeting Trypanosoma brucei, introduction of a 4-chloro substituent onto the 6-phenylthioether benzoxaborole scaffold improved in vitro antiparasite potency approximately 3-fold relative to the unsubstituted phenylthioether analogue. Specifically, the 4-chlorophenyl thioether analogue (compound 7) and the 3-chloro analogue (compound 6) showed comparable potency gains, while the 3,4-dichloro analogue (compound 8) exhibited diminished antiparasitic activity despite further increased cytotoxicity . The 4-chlorophenyl sulfoxide analogue (compound 12) was advanced to an in vivo murine T. brucei model, where treatment at 50 mg/kg i.p. b.i.d. for 5 days achieved 100% survival with no detectable parasitemia at day 40 post-infection . This establishes a quantitative precedent for 4-chloro substitution as a potency-enhancing modification in benzoxaborole antiparasitic agents, though the data are derived from 6-thioether-linked—not 7-propanoic acid—analogues.

antitrypanosomal neglected tropical diseases SAR halogen effect

Antimalarial Baseline: Unsubstituted 7-Propanoic Acid Benzoxaborole (AN3661) Achieves Mean IC50 of 32 nM Against P. falciparum; 4-Chloro Modification Awaits Comparative Profiling

The unsubstituted 7-propanoic acid benzoxaborole AN3661 (1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid) is a validated antimalarial lead compound that inhibits Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), achieving a mean IC50 of 32 nM against laboratory-adapted P. falciparum strains and a mean ex vivo IC50 of 64 nM against Ugandan field isolates . AN3661 also inhibits Toxoplasma gondii growth in human cells at low micromolar concentrations . The 4-chloro derivative has not yet been publicly reported in a head-to-head antimalarial comparison with AN3661; however, the established SAR from the antitrypanosomal series (see Evidence Item 2) and the pKa shift conferred by 4-chloro substitution (see Evidence Item 1) provide a rational basis for expecting differentiated PfCPSF3 engagement or pharmacokinetic behavior relative to the unsubstituted parent .

antimalarial CPSF3 inhibition Plasmodium falciparum lead optimization

Positional Isomer Differentiation: 4-Chloro vs. 5-Chloro-7-Propanoic Acid Benzoxaborole Regioisomers Present Distinct Electronic and Steric Profiles

The 4-chloro, 5-chloro, and 6-chloro regioisomers of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid place the electron-withdrawing chlorine substituent at distinct positions on the fused benzene ring relative to both the oxaborole warhead (positions 1–3) and the 7-propanoic acid chain . The 4-chloro isomer positions chlorine ortho to the propanoic acid chain (C-7) and meta to the oxaborole ring fusion point (C-7a/C-3a), whereas the 5-chloro isomer places chlorine para to the propanoic acid chain and meta/para to the oxaborole ring. This regiochemical difference alters: (a) the inductive electronic effect experienced by the oxaborole boron center, modulating Lewis acidity and target binding; (b) the steric environment around the propanoic acid carboxylate, affecting hydrogen-bonding geometry; and (c) the compound's metabolic vulnerability to cytochrome P450-mediated oxidation . Procurement of the specific 4-chloro regioisomer (CAS 1359856-55-5)—rather than the 5-chloro (CAS 1359856-49-7) or 6-chloro (CAS not specifically enumerated) analogues—is essential for SAR studies requiring precise regiochemical control.

positional isomerism regiochemistry SAR procurement specification

Benzoxaborole PDE4 Inhibitor Potency Range: Structural Modifications Can Achieve >100-Fold Improvement Over Crisaborole (IC50 = 57.2 nM PDE4B), Establishing the Scaffold's Tunability

A 2021 SAR study of novel benzoxaborole PDE4 inhibitors demonstrated that rational structural modifications to the benzoxaborole core can yield dramatic potency improvements relative to the approved drug crisaborole. Compound 72, the most potent PDE4B inhibitor in the series, achieved an IC50 of 0.42 nM—a 136-fold improvement over crisaborole (IC50 = 57.20 nM) in the same enzymatic assay . Compound 72 also demonstrated superior in vivo efficacy vs. crisaborole in both the PMA-induced mouse ear edema model (P < 0.05 at matched dosage) and the calcipotriol-induced atopic dermatitis model (P < 0.05) . While compound 72 is not the 4-chloro-7-propanoic acid derivative, this study establishes that the benzoxaborole scaffold is highly tunable and that even single-digit nanomolar PDE4B potency is achievable, providing a quantitative performance benchmark against which new derivatives—including 4-chloro-7-propanoic acid analogues—can be measured.

PDE4 inhibition atopic dermatitis inflammation crisaborole comparator

4-Chloro-7-Substituted Benzoxaborole Precedent: GSK656 Achieves Nanomolar Antitubercular Activity with High Human Selectivity, Validating the 4-Chloro-7-Substitution Pattern

GSK656 [(S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol] is the most extensively characterized 4-chloro-7-substituted benzoxaborole, providing direct precedent for the viability of the 4-chloro-7-substitution pattern in achieving potent, selective target engagement. GSK656 inhibits Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) with an IC50 of 0.20 μM and shows in vitro antitubercular activity with an MIC of 0.08 μM against Mtb H37Rv . Critically, GSK656 demonstrates high selectivity: IC50 > 300 μM for human mitochondrial LeuRS and 132 μM for human cytoplasmic LeuRS, representing >1,500-fold and >660-fold selectivity windows, respectively . The compound exhibits favorable in vivo pharmacokinetics and efficacy in murine TB infection models comparable to isoniazid, and has advanced to clinical development . Although GSK656 differs from the target compound in its 7-substituent (2-hydroxyethoxy vs. propanoic acid), the shared 4-chloro-7-substituted benzoxaborole architecture validates this substitution pattern as compatible with potent, selective enzyme inhibition and drug-like properties.

tuberculosis leucyl-tRNA synthetase GSK656 4-chloro SAR

Recommended Research and Procurement Application Scenarios for 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic Acid


PDE4 Inhibitor Lead Optimization: Comparator Compound for Benchmarking Against Crisaborole and Next-Generation PDE4 Benzoxaboroles

Investigators pursuing PDE4 inhibitor programs for atopic dermatitis, psoriasis, or COPD can employ 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid as a comparator molecule to probe the effect of replacing the 5-phenoxy linker of crisaborole (PDE4B IC50 = 57.20 nM) with a 7-propanoic acid chain bearing a 4-chloro substituent . The compound can be screened in PDE4B enzymatic assays alongside published benchmarks (crisaborole and compound 72, IC50 = 0.42 nM) to quantify the potency contribution of the 4-chloro-7-propanoic acid substitution pattern . The predicted pKa shift (ΔpKa ≈ −0.85 vs. unsubstituted benzoxaborole) provides a testable hypothesis for altered pH-dependent target engagement that can be evaluated by performing IC50 determinations at multiple pH values.

Antimalarial Lead Expansion: 4-Chloro Analogue of AN3661 for PfCPSF3 Structure-Activity Relationship Studies

The unsubstituted 7-propanoic acid benzoxaborole AN3661 is a validated PfCPSF3 inhibitor with mean IC50 = 32 nM against P. falciparum . Procurement of the 4-chloro derivative enables direct SAR interrogation of the chlorine substituent effect on antimalarial potency, cytotoxicity, and parasite stage-specificity. Comparative IC50 determination against AN3661 in the same P. falciparum strain panel (laboratory-adapted and field isolates) will quantify the halogen effect, while parallel cytotoxicity testing in mammalian cell lines will establish the therapeutic index relative to the unsubstituted parent . The precedent of 4-chloro substitution enhancing antiparasitic potency ~3-fold in the antitrypanosomal benzoxaborole series provides a rational hypothesis for improved antimalarial activity.

Positional Isomer Selectivity Profiling: Distinguishing 4-Chloro, 5-Chloro, and 6-Chloro Regioisomers in Target-Class Panels

Research groups performing broad benzoxaborole target-class screening (PDE4 isoforms, aminoacyl-tRNA synthetases, CPSF3, carbonic anhydrases, β-lactamases) can use the 4-chloro-7-propanoic acid regioisomer alongside its 5-chloro (CAS 1359856-49-7) and 6-chloro counterparts to map the positional dependence of target engagement . Differential inhibition profiles across these regioisomers provide structural information about the steric and electronic constraints of each target's benzoxaborole binding pocket, informing rational design of selective inhibitors. Procurement of each regioisomer with verified isomeric purity is essential for this application.

Physicochemical and ADME Property Benchmarking: Evaluating the Impact of 4-Chloro Substitution on Solubility, logP, and Metabolic Stability

The 4-chloro-7-propanoic acid benzoxaborole presents a defined physicochemical profile (predicted pKa ~6.45 for the oxaborole B–OH; carboxylic acid pKa ~4.5 for the propanoic acid moiety; molecular weight 240.45; formula C10H10BClO4) that can be systematically compared with the unsubstituted AN3661 and with clinical benzoxaboroles (tavaborole, crisaborole) to construct structure-property relationship (SPR) datasets. Parameters of interest include aqueous solubility as a function of pH, logD7.4, plasma protein binding, microsomal stability, and CYP inhibition. The GSK656 precedent demonstrates that 4-chloro-7-substituted benzoxaboroles can achieve favorable oral pharmacokinetics and in vivo efficacy , providing a benchmark for evaluating the propanoic acid analogue's ADME properties.

Quote Request

Request a Quote for 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.